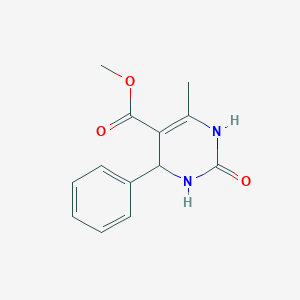

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via a Biginelli-like condensation reaction using benzaldehyde, urea/thiourea, and β-keto esters under acidic or heterogeneous catalytic conditions . Key physicochemical properties include:

- Melting Point: 232°C (white solid) .

- Solubility: Thermodynamic studies reveal solubility in isopropanol, ethyl acetate, and benzene, with calculated enthalpy and entropy of mixing at 298 K .

- Spectral Data: ¹H NMR (DMSO-d₆) shows δ 2.27 (s, 3H, CH₃), 5.14 (s, 1H, NH), and aromatic protons at δ 7.27–7.35 .

This compound serves as a scaffold for synthesizing bioactive analogs, with modifications at the ester group, phenyl ring, or heterocyclic core influencing its properties .

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQDAVSMSTUQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, benzaldehyde, methyl acetoacetate, and urea can be used as starting materials. The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (TsOH) and can be promoted by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Solvent-free conditions and the use of microwave irradiation are also advantageous for industrial applications due to their environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Thymidine Phosphorylase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. Research has demonstrated that methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits non-competitive inhibition against TP, with an IC50 value suggesting significant inhibitory potential ( ). This characteristic positions it as a candidate for further development in cancer therapies aimed at inhibiting tumor progression through angiogenesis modulation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cell lines, including mouse fibroblast cells (3T3). The results indicated that the compound is non-cytotoxic at effective concentrations, making it a safer option for therapeutic exploration ( ). These findings are crucial for drug development as they suggest a favorable safety profile alongside its anti-cancer activity.

Structure-Activity Relationship (SAR) Insights

The structure of methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate allows for various substitutions that can enhance its biological activity. Studies have shown that modifications to the phenyl ring can significantly affect its inhibitory potency against TP. For instance, compounds with specific halogen substitutions demonstrated increased activity compared to unsubstituted variants ( ).

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and the active site of thymidine phosphorylase. These studies revealed that the compound fits well within the binding pocket of TP and forms critical hydrogen bonds with amino acid residues essential for enzymatic activity ( ). Such structural insights are vital for optimizing the compound to enhance its efficacy and selectivity.

Angiogenesis Inhibition

Given its mechanism as a TP inhibitor, further research could explore the compound's potential in inhibiting angiogenesis more broadly. Angiogenesis is a critical process in cancer metastasis; thus, compounds like methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate could be pivotal in developing new anti-cancer strategies ( ).

Optimization and Development

The initial findings regarding the compound's pharmacological properties suggest significant potential for optimization. Future studies could focus on modifying its structure to improve bioavailability and potency while maintaining a favorable safety profile.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied.

Comparison with Similar Compounds

Ester Group Modifications

Ethyl Ester Analog

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate differs in:

- Melting Point : 200–202°C (vs. 232°C for methyl ester) .

- Synthesis : Achieved in 72% yield using pumice as a solvent-free catalyst , compared to HCl or CuCl₂ catalysts for the methyl ester .

- Spectral Data : ¹H NMR (CDCl₃) shows δ 1.10 (t, 3H, CH₂CH₃) and 4.00 (q, 2H, OCH₂) .

Significance : The ethyl ester’s lower melting point suggests reduced crystallinity due to increased alkyl chain flexibility.

Substituents on the Phenyl Ring

Bromophenyl Derivative

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits:

- Cytotoxicity : IC₅₀ = 15.7 µM against tumor cell lines, indicating enhanced bioactivity compared to unsubstituted analogs .

- Electronic Effects : The electron-withdrawing bromo group may improve binding to biological targets via hydrophobic interactions .

Nitrophenyl Derivative

Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows:

- Synthesis Challenges : Requires nitro group stability under acidic conditions, often leading to moderate yields (~50–60%) .

- Antioxidant Activity : Thioxo analogs (2-thioxo instead of 2-oxo) demonstrate radical scavenging (IC₅₀ = 0.6 mg/mL for compound 3c) .

Fluorophenyl Derivative

Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Synthesis : Achieved via solvent-free grinding with HCl, yielding 65–70% .

- Bioactivity : Fluorine’s electronegativity may enhance metabolic stability in drug design .

Core Heterocyclic Modifications

Dihydropyrimidine vs. Tetrahydropyrimidine

Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (unsaturated analog):

- Melting Point : 193–194°C (lower than tetrahydropyrimidine due to reduced hydrogen bonding) .

- Antibacterial Activity: Exhibits regioselective inhibition against E.

Thioxo Derivatives

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Antioxidant Potential: Superior H₂O₂ scavenging compared to oxo derivatives, attributed to sulfur’s redox activity .

Table 1: Physicochemical Properties

Biological Activity

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 5395-36-8 |

| Melting Point | 206 - 210 °C |

| Appearance | White crystalline powder |

Research indicates that methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits biological activity primarily through its role as an inhibitor of thymidine phosphorylase (TP). Thymidine phosphorylase is an enzyme involved in the metabolism of nucleosides and has been implicated in tumor growth and angiogenesis.

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a non-competitive inhibitor of TP. The inhibition constants (IC50) for related compounds have been reported as follows:

| Compound | IC50 (µM) |

|---|---|

| Methyl 6-methyl-2-oxo-4-phenyl | 322.6 ± 1.60 |

| Compound 1 | 314.0 ± 0.90 |

| Compound 12 | 303.5 ± 0.40 |

These values indicate a moderate level of activity compared to standard inhibitors such as tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .

Cytotoxicity and Safety Profile

The cytotoxicity of methyl 6-methyl-2-oxo-4-phenyl has also been evaluated against mouse fibroblast (3T3) cells using the MTT assay. The results showed that the compound is non-cytotoxic at the concentrations tested, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Thymidine Phosphorylase Inhibition

- Molecular Docking Studies

- ADME Properties

Q & A

Q. How can the synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via a Biginelli reaction using benzaldehyde, urea, and methyl acetoacetate under acidic conditions. Optimization strategies include:

- Catalyst Selection: Concentrated HCl is commonly used, but alternative catalysts (e.g., Lewis acids) may improve regioselectivity .

- Solvent System: Ethanol or mixed solvents (e.g., acetylacetone:ethanol, 3:1) enhance solubility and reaction homogeneity .

- Temperature Control: Refluxing at 60–75°C for 2.5–3 hours ensures completion while avoiding decomposition .

Yield Data:

| Substrate | Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 39–77% | |

| 4-Bromo-2-hydroxybenzaldehyde | 77% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H NMR: Key peaks include δ 2.27–2.59 ppm (CH3), δ 3.43–3.58 ppm (OCH3), and δ 5.39 ppm (CH) .

- Elemental Analysis: Confirm purity via %C, %H, and %N matches (e.g., C: 63.93%, H: 4.95%, N: 11.47% for the phenyl derivative) .

- HRMS: Validate molecular weight (e.g., [M+Na]<sup>+</sup> = 357.08 for fluorinated analogs) .

Q. What preliminary biological screening has been conducted on this compound?

Methodological Answer:

- Antibacterial Assays: Tested against Gram-positive/negative strains via disc diffusion; activity correlates with substituents (e.g., perfluorophenyl derivatives show enhanced potency) .

- Antitubercular Activity: Derivatives like ethyl 4-(4-fluorophenyl) analogs exhibit MIC values <10 µg/mL against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do regioselectivity issues arise during functionalization of the tetrahydropyrimidine core?

Methodological Answer: Regioselectivity in substitutions (e.g., at C4 or C6) is influenced by:

- Steric Effects: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) favor C4 functionalization .

- Electronic Effects: Electron-withdrawing groups (e.g., F, Br) direct reactions to specific positions, as seen in 4-bromo-2-hydroxyphenyl derivatives .

Key Finding: NMR and X-ray crystallography confirm regiochemical outcomes .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

- SHELX Suite: Used to determine crystal structures (e.g., monoclinic P21/c space group for 2-(methacryloyloxy)ethyl derivatives) .

- Key Parameters: Bond lengths (C=O: 1.22 Å) and torsion angles confirm chair conformations in the tetrahydropyrimidine ring .

Example: Two crystallographically independent molecules were resolved in a derivative, highlighting packing interactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How can contradictory biological data between similar derivatives be analyzed?

Methodological Answer:

Q. What thermodynamic properties influence crystallization and stability?

Methodological Answer:

- Melting Points: Range from 181–312°C, influenced by substituents (e.g., fluorophenyl derivatives have higher m.p.) .

- Thermogravimetric Analysis (TGA): Decomposition temperatures correlate with aromatic ring stability .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.